Ethyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate
Overview
Description
Ethyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate is an organic compound with the molecular formula C11H10Br2F2O3. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, making it a versatile molecule in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the production of Ethyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate may involve large-scale bromination reactors with precise control over temperature and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The bromine atoms can be reduced to hydrogen, resulting in the formation of a less substituted phenylacetate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions typically occur under mild conditions with the use of a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted phenylacetates, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
Ethyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is utilized in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Ethyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate
- Ethyl 2,5-dibromo-4-(trifluoromethoxy)phenylacetate
- Ethyl 2,5-dichloro-4-(difluoromethoxy)phenylacetate
Uniqueness
Ethyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate is unique due to the specific arrangement of bromine and difluoromethoxy groups on the phenyl ring. This unique structure imparts distinct chemical and physical properties, such as increased reactivity and enhanced binding affinity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[2,5-dibromo-4-(difluoromethoxy)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2F2O3/c1-2-17-10(16)4-6-3-8(13)9(5-7(6)12)18-11(14)15/h3,5,11H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIHDUFYCSIHNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1Br)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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